molecular formula C15H19NO3 B1287829 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde CAS No. 767630-86-4

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde

Cat. No.: B1287829
CAS No.: 767630-86-4
M. Wt: 261.32 g/mol
InChI Key: CTQFGHMKAATZLZ-UHFFFAOYSA-N
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Description

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde (CAS: 767630-86-4) is a benzaldehyde derivative featuring a seven-membered azepane ring linked via a ketone-containing ethoxy spacer. Its synthesis typically involves nucleophilic substitution between 4-hydroxybenzaldehyde and a chloroacetylazepane intermediate under basic conditions, though specific protocols remain proprietary due to its discontinued commercial status .

Properties

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-11-13-5-7-14(8-6-13)19-12-15(18)16-9-3-1-2-4-10-16/h5-8,11H,1-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQFGHMKAATZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde typically involves the reaction of azepane with an appropriate benzaldehyde derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is not well-documented. its effects are likely related to its functional groups. The aldehyde group can form Schiff bases with amines, potentially interacting with proteins and enzymes. The azepane ring may also contribute to its biological activity by interacting with hydrophobic pockets in target molecules .

Comparison with Similar Compounds

Piperazine vs. Azepane Derivatives

A closely related compound, 4-{2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-oxoethoxy}benzaldehyde (CAS: 852839-72-6), replaces the azepane ring with a piperazine moiety and introduces a sulfonyl group. This modification increases molecular weight (402.47 g/mol vs.

Antipyrine-Based Analog

The antipyrine derivative, 4-(2-(antipyrin-4-yl)-2-oxoethoxy)benzaldehyde (Compound 15 in ), substitutes azepane with a pyrazolone ring. The compound exhibits distinct spectroscopic properties, including IR peaks at 1677 cm⁻¹ (C=O stretch) and a lower melting point (130–132°C) compared to azepane-based analogs .

Substituent Variations on the Benzaldehyde Ring

3,5-Dimethyl Substitution

The dimethyl analog, 4-[2-(azepan-1-yl)-2-oxoethoxy]-3,5-dimethylbenzaldehyde (CAS: N/A; C₁₇H₂₃NO₃), introduces methyl groups at the 3- and 5-positions of the benzaldehyde ring. This increases hydrophobicity (logP estimated at ~2.5 vs.

Dioxane-Containing Ethoxy Chain

4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde (CAS: 188884-61-9) replaces the azepan-ketone moiety with a dioxane ring. This modification eliminates the amide group, reducing hydrogen-bonding capacity but enhancing hydrolytic stability under acidic conditions .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Yield (%) Applications/Notes References
4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde 767630-86-4 C₁₅H₁₉NO₃ 261.32 Azepane, ketone, benzaldehyde N/A N/A Discontinued commercial use
Antipyrine analog (Compound 15) N/A C₂₀H₁₈N₂O₄ 350.37 Pyrazolone, benzaldehyde 130–132 44 Intermediate for hydrazides
Piperazine-sulfonyl derivative 852839-72-6 C₂₀H₂₂N₂O₅S 402.47 Piperazine, sulfonyl, benzaldehyde N/A N/A Not reported
3,5-Dimethylbenzaldehyde analog N/A C₁₇H₂₃NO₃ 289.37 3,5-Dimethyl, azepane, ketone N/A N/A Increased lipophilicity
Dioxane-ethoxy derivative 188884-61-9 C₁₃H₁₆O₄ 236.26 1,3-Dioxane, benzaldehyde N/A N/A Hydrolytic stability

Biological Activity

4-(2-(Azepan-1-yl)-2-oxoethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, including an azepane ring and an oxoethoxy group. This article explores the biological activity of this compound, focusing on its potential mechanisms of action, biological interactions, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C15H19NO3, with a molecular weight of approximately 273.32 g/mol. Its structure features:

  • An azepane ring , which enhances its ability to interact with biological targets.
  • An oxoethoxy group , which may confer additional chemical reactivity.

These structural components suggest potential biological activities, particularly in modulating enzyme functions and interacting with cellular receptors.

The precise mechanism of action for this compound is not thoroughly documented. However, several hypotheses can be drawn from its functional groups:

  • Aldehyde Group : The aldehyde functionality can form Schiff bases with amines, potentially leading to interactions with proteins and enzymes, influencing their activity.
  • Azepane Ring : This ring may facilitate binding to hydrophobic pockets within target proteins, enhancing the compound's biological efficacy.

Biological Activity Profiles

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Type Description
AntineoplasticPotential for inhibiting cancer cell proliferation through interaction with signaling pathways .
Anti-inflammatoryMay reduce inflammation by modulating specific cellular responses .
AntifungalExhibits activity against certain fungal strains, suggesting a role in antifungal therapies .
AntibacterialPotential antibacterial properties that could be leveraged in pharmaceutical applications .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, comparisons can be drawn with structurally similar compounds:

Compound Name Structural Features Unique Aspects
2-(Azepan-1-yl)benzaldehydeContains azepane and benzaldehydeLacks the ethoxy group, potentially altering reactivity
4-(2-hydroxyethyl)benzaldehydeHydroxyethyl instead of oxoethoxyExhibits different reactivity due to hydroxyl group
N-benzylazepanoneAzepane ring with ketoneDifferent functional group leading to distinct properties

This comparison highlights how the presence of both the azepane ring and oxoethoxy group in this compound may enhance its potential biological activity compared to other similar compounds.

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